molecular formula C25H31N3O7S2 B2845138 6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-73-4

6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2845138
CAS RN: 449770-73-4
M. Wt: 549.66
InChI Key: KZQUSJKKWYFUFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a sulfonyl group, a benzamido group, and a dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Techniques : Research has demonstrated novel synthesis routes for related compounds, emphasizing the versatility of these molecules in organic synthesis. For example, an expedient phosphine-catalyzed annulation technique has been developed for the synthesis of highly functionalized tetrahydropyridines, showcasing the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in [4 + 2] annulation processes with N-tosylimines (Xue-Feng Zhu et al., 2003).
  • Characterization and Structural Analysis : Studies involving the synthesis and characterization of thieno[2,3-c]pyridine derivatives highlight the importance of structural analysis techniques, including X-ray crystallography and DFT analyses, in understanding the properties of these compounds. This is exemplified by research on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds (N. Çolak et al., 2021).

Potential Applications

  • Pharmacological Applications : The research into structurally related compounds has demonstrated their potential in pharmacology, including the development of novel inhibitors and therapeutic agents. For instance, the design, synthesis, and structure-activity relationships of pyridazine derivatives as acetylcholinesterase inhibitors highlight the potential of these compounds in treating neurodegenerative diseases (J. Contreras et al., 2001).
  • Drug Delivery Systems : Investigations into the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages suggest innovative approaches to drug delivery, enabling the targeted release of bioactive compounds (J. Mattsson et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its properties, synthesis methods, and potential uses .

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-4-35-25(31)27-13-11-19-20(15-27)36-23(21(19)24(30)34-3)26-22(29)17-7-9-18(10-8-17)37(32,33)28-12-5-6-16(2)14-28/h7-10,16H,4-6,11-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQUSJKKWYFUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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